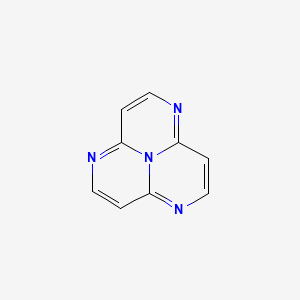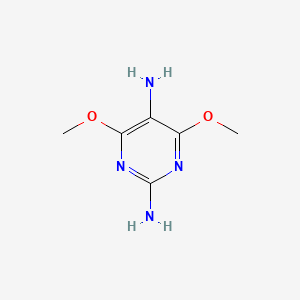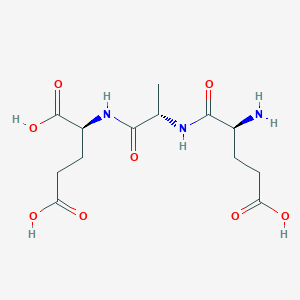
Glu-Ala-Glu
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Glu-Ala-Glu, also known as gamma-glutamyl-alanine-glutamate, is a tripeptide composed of the amino acids glutamic acid, alanine, and glutamic acid. This compound is part of the gamma-glutamyl peptide family, which plays a significant role in various biological processes, including protein synthesis and cellular metabolism.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Glu-Ala-Glu typically involves the stepwise coupling of the amino acids glutamic acid and alanine. The process begins with the protection of the amino and carboxyl groups to prevent unwanted side reactions. The protected amino acids are then activated using reagents such as dicyclohexylcarbodiimide (DCC) to form peptide bonds. The final step involves deprotecting the amino and carboxyl groups to yield the desired tripeptide .
Industrial Production Methods
Industrial production of this compound can be achieved through solid-phase peptide synthesis (SPPS) or liquid-phase peptide synthesis (LPPS). SPPS is preferred for its efficiency and ability to produce high-purity peptides. In this method, the amino acids are sequentially added to a solid resin, and the peptide is cleaved from the resin after synthesis .
Analyse Des Réactions Chimiques
Types of Reactions
Glu-Ala-Glu can undergo various chemical reactions, including:
Oxidation: The glutamic acid residues can be oxidized to form gamma-glutamyl semialdehyde.
Reduction: Reduction reactions can convert the carboxyl groups to alcohols.
Substitution: The amino groups can participate in substitution reactions to form derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and substitution reagents like acyl chlorides. The reactions are typically carried out under mild conditions to preserve the integrity of the peptide bonds .
Major Products Formed
The major products formed from these reactions include gamma-glutamyl semialdehyde, gamma-glutamyl alcohol, and various substituted derivatives of this compound .
Applications De Recherche Scientifique
Glu-Ala-Glu has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study peptide bond formation and stability.
Biology: It plays a role in cellular metabolism and protein synthesis.
Medicine: It is investigated for its potential therapeutic effects, including its role in modulating immune responses and as a biomarker for certain diseases.
Industry: It is used in the production of bio-compatible materials and as a component in various biochemical assays
Mécanisme D'action
Glu-Ala-Glu exerts its effects through various molecular targets and pathways. It can modulate the activity of enzymes involved in glutathione metabolism and act as a substrate for gamma-glutamyl transferase. This enzyme catalyzes the transfer of the gamma-glutamyl group to other amino acids, playing a crucial role in cellular detoxification and antioxidant defense .
Comparaison Avec Des Composés Similaires
Similar Compounds
Gamma-glutamyl-glutamate: Another gamma-glutamyl peptide with similar properties.
Gamma-glutamyl-cysteine: Involved in glutathione synthesis.
Gamma-glutamyl-leucine: Known for its role in protein synthesis.
Uniqueness
Glu-Ala-Glu is unique due to its specific sequence of amino acids, which imparts distinct biochemical properties. Its ability to modulate enzyme activity and participate in various metabolic pathways sets it apart from other gamma-glutamyl peptides .
Propriétés
Formule moléculaire |
C13H21N3O8 |
|---|---|
Poids moléculaire |
347.32 g/mol |
Nom IUPAC |
(2S)-2-[[(2S)-2-[[(2S)-2-amino-4-carboxybutanoyl]amino]propanoyl]amino]pentanedioic acid |
InChI |
InChI=1S/C13H21N3O8/c1-6(15-12(22)7(14)2-4-9(17)18)11(21)16-8(13(23)24)3-5-10(19)20/h6-8H,2-5,14H2,1H3,(H,15,22)(H,16,21)(H,17,18)(H,19,20)(H,23,24)/t6-,7-,8-/m0/s1 |
Clé InChI |
LKDIBBOKUAASNP-FXQIFTODSA-N |
SMILES isomérique |
C[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)O)NC(=O)[C@H](CCC(=O)O)N |
SMILES canonique |
CC(C(=O)NC(CCC(=O)O)C(=O)O)NC(=O)C(CCC(=O)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,2'-(2,5-Dichloro-1,4-phenylene)bis(1h-anthra[1,2-d]imidazole-6,11-dione)](/img/structure/B13749451.png)
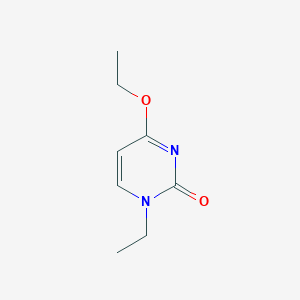

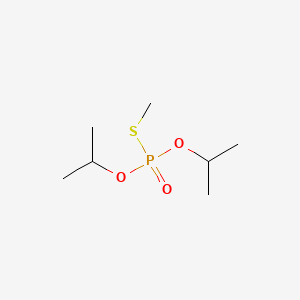
![Benzenamine, 4-[(2-chloro-4-nitrophenyl)azo]-N-phenyl-](/img/structure/B13749470.png)
![1-(3-benzo[b][1]benzazepin-11-ylpropyl)-4-piperidin-1-ium-1-ylpiperidin-1-ium-4-carboxamide;dichloride](/img/structure/B13749473.png)
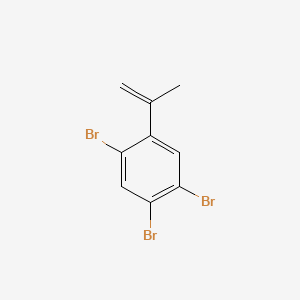
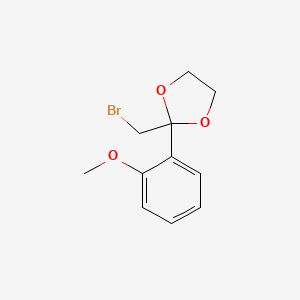
![1-(2-aminoethyl)-4-chloro-1H-imidazo[4,5-c]pyridine-2(3H)-thione dihydrochloride hydrate](/img/structure/B13749489.png)

